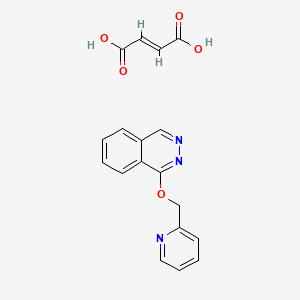
4-Acetyl-1-naphthoxyacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-naphthoxyacetone is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a naphthalene ring system with an acetyl group and an oxyacetone moiety attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-naphthoxyacetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-1-naphthoxyacetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthoic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Acetyl-1-naphthoxyacetone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-naphthoxyacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of redox signaling pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-1-naphthoic acid: A structurally related compound with similar chemical properties and applications.
1,4-Naphthoquinone: Known for its redox activity and biological effects.
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones: Evaluated for their anticonvulsant activity and AMPA-receptor antagonism.
Uniqueness
4-Acetyl-1-naphthoxyacetone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of an acetyl group and an oxyacetone moiety on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
7761-46-8 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-(4-acetylnaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-8-7-12(11(2)17)13-5-3-4-6-14(13)15/h3-8H,9H2,1-2H3 |
Clave InChI |
WZMKOIZIPHXVHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


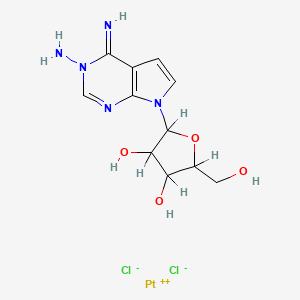

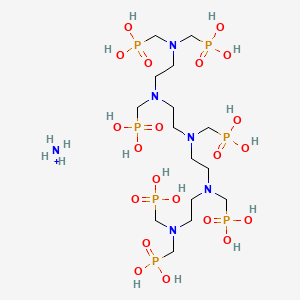
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
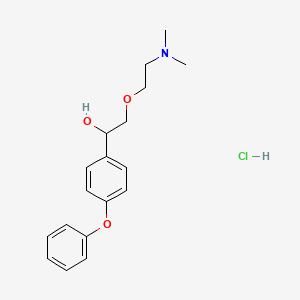
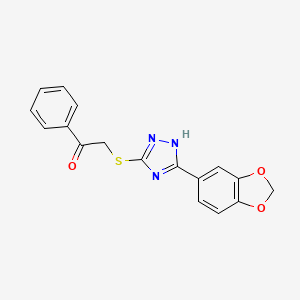
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)

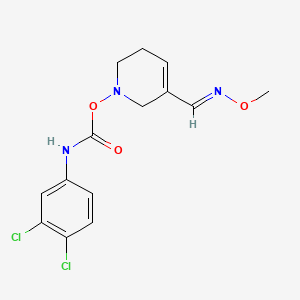
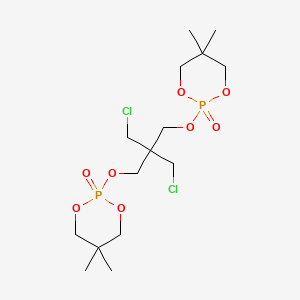

![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
